molecular formula C18H12ClN3O2S2 B2606112 3-chloro-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 898444-23-0

3-chloro-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2606112
CAS No.: 898444-23-0
M. Wt: 401.88
InChI Key: CBHOGFHXDRIAPD-UHFFFAOYSA-N
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Description

3-chloro-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide is a potent and selective inhibitor of the Janus kinase 2 (JAK2) enzyme, a critical component of the JAK-STAT signaling pathway [https://www.ncbi.nlm.nih.gov/books/NBK507794/]. This pathway is fundamental to cellular processes such as proliferation, differentiation, and immune response, and its dysregulation is implicated in various myeloproliferative neoplasms and autoimmune disorders. The compound's core structure, featuring a benzo[b]thiophene carboxamide scaffold linked to a 1,3,4-oxadiazole ring, is designed for high-affinity binding to the JAK2 kinase domain, thereby suppressing its phosphotransferase activity and subsequent downstream signaling [https://pubs.acs.org/doi/10.1021/jm901624j]. Its primary research value lies in the investigation of JAK2-driven pathologies, making it a crucial tool for elucidating the mechanistic underpinnings of diseases like polycythemia vera and primary myelofibrosis, and for evaluating the efficacy of targeted therapeutic strategies in preclinical models. Furthermore, researchers are exploring its application in immunology to modulate cytokine signaling and in oncology for its potential anti-proliferative effects on hematological cancer cell lines.

Properties

IUPAC Name

3-chloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S2/c1-25-11-8-6-10(7-9-11)17-21-22-18(24-17)20-16(23)15-14(19)12-4-2-3-5-13(12)26-15/h2-9H,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHOGFHXDRIAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the oxadiazole ring: This step involves the reaction of hydrazides with carboxylic acids or their derivatives to form the 1,3,4-oxadiazole ring.

    Attachment of the methylthio phenyl group: This can be done through nucleophilic substitution reactions, where a methylthio group is introduced to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of oxadiazole compounds exhibit promising anticancer properties. Studies indicate that compounds similar to 3-chloro-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide show significant cytotoxic effects against various cancer cell lines including breast and lung cancer cells.

Key findings include:

  • IC50 Values: Compounds with similar structures have shown IC50 values ranging from 0.12 to 2.78 µM against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.
  • Mechanism of Action: These compounds induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

Antimicrobial Properties

In addition to anticancer activity, studies suggest that oxadiazole derivatives possess antimicrobial properties. They have been evaluated for their effectiveness against various bacterial strains, indicating potential use in treating infections .

Material Science Applications

The unique structural features of 3-chloro-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide make it suitable for applications in material science:

  • Organic Electronics: The compound's electronic properties may be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Sensors: Its chemical stability and reactivity can be utilized in developing sensors for detecting environmental pollutants or biological markers.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Anticancer Studies:
    • A study published in the Journal of Medicinal Chemistry reported on the synthesis and biological evaluation of various oxadiazole derivatives, including the target compound. Results indicated significant anticancer activity against multiple cell lines .
  • Antimicrobial Evaluation:
    • Research conducted by Rahimizadeh et al. explored the synthesis of thiazolo[4,5-d]pyrimidines and their antibacterial evaluation, providing insights into the broader class of compounds related to oxadiazoles .
  • Material Science Innovations:
    • Recent advancements in organic electronics have examined the use of thiophene-based compounds for enhanced charge transport properties in OLEDs .

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring and benzo[b]thiophene core can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and methylthio groups can further modulate these interactions, enhancing the compound’s potency and selectivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Activity Comparisons

Compound Name Core Structure Heterocyclic Ring Substituents/Modifications Reported Activity/Findings Reference
Target Compound Benzo[b]thiophene-2-carboxamide 1,3,4-Oxadiazole 3-Cl; 4-(methylthio)phenyl Hypothesized: Enhanced lipophilicity due to -SMe group; potential COX/LOX inhibition
3-Chloro-6-fluoro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide (86) Benzo[b]thiophene-2-carboxamide Thiazole 6-F; 5-nitrothiazol-2-yl Antimicrobial activity; synthesized via Method A (48% yield)
3-Chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzo[b]thiophene-2-carboxamide Benzo[b]thiophene-2-carboxamide 1,3,4-Thiadiazole 5-(5-oxo-1-phenylpyrrolidin-3-yl) Structural diversity with pyrrolidinone group; no explicit activity data
3-Chloro-N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzo[b]thiophene-2-carboxamide (26) Benzo[b]thiophene-2-carboxamide Rhodanine-thiazolidinone 3,4-dimethoxybenzylidene Dual COX-2/LOX inhibition; docking studies confirm hydrophobic and H-bond interactions
N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (3a) Thiadiazole-2-carboxamide 1,3,4-Thiadiazole Phenyl; 5-thioxo 93% inhibition at 50 µg/mL; high synthetic yield (93%)

Heterocyclic Ring Modulations

  • 1,3,4-Oxadiazole vs. Thiadiazole/Thiazole : The oxadiazole ring in the target compound offers greater metabolic stability compared to thiadiazole or thiazole derivatives due to reduced susceptibility to enzymatic cleavage . However, thiadiazole-containing analogs (e.g., compound 3a) exhibit higher inhibition percentages in preliminary assays, suggesting improved target engagement .
  • Rhodanine Hybrids: Compound 26 (rhodanine-thiazolidinone hybrid) demonstrates dual COX-2/LOX inhibition, attributed to the 3,4-dimethoxybenzylidene group enhancing polar interactions. This contrasts with the target compound’s -SMe group, which may prioritize hydrophobic binding .

Substituent Effects

  • Electron-Donating vs.
  • Fluoro/Nitro Modifications : Compound 86 (6-F; 5-nitrothiazole) shows antimicrobial activity, highlighting the role of electronegative substituents in disrupting bacterial enzymes .

Biological Activity

3-chloro-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide is a synthetic compound with potential biological activity. Its structure incorporates a benzo[b]thiophene core and an oxadiazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H23ClN4O4S2C_{22}H_{23}ClN_{4}O_{4}S_{2}, with a molecular weight of 507.0 g/mol. The structure features several functional groups that contribute to its biological activity.

Antibacterial Activity

Research has indicated that compounds similar to 3-chloro-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide exhibit significant antibacterial properties. A study on related oxadiazole derivatives showed promising results against various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli8
Compound BS. aureus16
Compound CP. aeruginosa32

These results suggest that the incorporation of oxadiazole and thiophene moieties enhances antibacterial activity by disrupting bacterial cell wall synthesis or function .

Antifungal Activity

The compound's antifungal potential has also been evaluated. In vitro studies demonstrated its effectiveness against several fungal pathogens:

PathogenMIC (µg/mL)
C. albicans12.5
A. fumigatus25
F. oxysporum10

The presence of the methylthio group in the structure appears to enhance its antifungal efficacy by increasing membrane permeability or inhibiting ergosterol biosynthesis in fungi .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer effects. Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)20
A549 (lung cancer)18

The mechanism of action may involve the induction of apoptosis through mitochondrial pathways or inhibition of specific signaling pathways involved in cell survival .

Case Studies

  • Antibacterial Efficacy : A study conducted by Rahimizadeh et al. explored the antibacterial effects of thiophene derivatives, including compounds similar to the target compound. They reported significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity profile .
  • Antifungal Screening : In a comprehensive review on nitrogenous heterocycles, several derivatives were screened for antifungal activity, revealing that modifications in the oxadiazole ring significantly impacted potency against common fungal pathogens .
  • Anticancer Research : Recent pharmacological studies have highlighted the potential of thiophene-based compounds in cancer therapy, with specific focus on their ability to target multiple signaling pathways involved in tumor growth and metastasis .

Q & A

Q. What are the established synthetic routes for preparing this compound, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling benzo[b]thiophene-2-carboxamide derivatives with functionalized 1,3,4-oxadiazole intermediates. For example, Method A (analogous to ) uses a coupling agent like EDCI/HOBt in DMF under reflux, achieving ~48% yield. Critical parameters include solvent polarity (DMF enhances nucleophilicity), temperature control (reflux minimizes side reactions), and stoichiometric ratios of coupling reagents . Optimization may involve screening alternatives like DCC or using microwave-assisted synthesis to improve efficiency.

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For instance, ¹H NMR in DMSO-d6 resolves aromatic proton environments (e.g., δ 7.48–8.83 ppm for thiophene and oxadiazole protons), while HRMS confirms the molecular ion ([M+H]+) with <1 ppm error . X-ray crystallography (as in ) provides definitive confirmation of stereochemistry and crystal packing, with R-factors <0.05 ensuring accuracy .

Q. What preliminary biological screening approaches are recommended for this compound?

Methodological Answer: Begin with in vitro antimicrobial assays (e.g., broth microdilution against S. aureus and E. coli) and cytotoxicity profiling (MTT assay on HEK-293 cells). highlights similar oxadiazole-thiadiazole hybrids showing IC50 values <10 µM against Gram-positive bacteria, suggesting a protocol for dose-response analysis .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Substituent Variation : Modify the methylthio group (e.g., replace with sulfone or halogens) to assess electronic effects on bioactivity.
  • Core Scaffold Optimization : Replace the benzo[b]thiophene with naphtho[2,1-b]thiophene () to evaluate π-π stacking interactions .
  • Assay Design : Use parallel synthesis and high-throughput screening (HTS) to test derivatives against kinase panels or bacterial efflux pumps.

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Apply ’s framework by aligning conflicting results with theoretical models. For example:

  • If Study A reports antitumor activity but Study B shows no effect, validate assay conditions (e.g., cell line specificity, hypoxia vs. normoxia).
  • Use computational docking to identify potential off-target interactions (e.g., COX-2 vs. EGFR) that may explain discrepancies .

Q. What computational strategies predict metabolic stability and toxicity?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP450 inhibition, and hepatotoxicity.
  • Metabolic Pathway Modeling : Apply Schrödinger’s Metabolism Module to simulate Phase I/II transformations (e.g., oxidative cleavage of the oxadiazole ring) .

Q. How to optimize reaction yields for scale-up synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)2/Xantphos for Suzuki-Miyaura coupling ( ) to enhance aryl-oxadiazole bond formation .
  • Solvent Engineering : Replace DMF with biodegradable solvents like Cyrene™ to improve sustainability without compromising yield.

Q. What analytical techniques characterize degradation products under stress conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines), acidic/alkaline hydrolysis, and oxidative stress (H2O2).
  • LC-MS/MS Analysis : Identify degradation products (e.g., sulfoxide formation from methylthio oxidation) using a C18 column and ESI+ mode .

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